1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
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Overview
Description
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, an imidazolidinone core, and a pyrazinyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one typically involves multiple steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, often using a halogenated precursor.
Pyrazinyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or alcohols, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- 1-(2-Bromophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- 1-(2-Methylphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
Uniqueness
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-5-1-2-6-17(16)26-11-10-25(20(26)28)14-19(27)24-9-3-4-15(13-24)29-18-12-22-7-8-23-18/h1-2,5-8,12,15H,3-4,9-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNLUSJAGCWXAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F)OC4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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